molecular formula C9H13F2N3 B1492343 4-[1-(Difluormethyl)-1H-pyrazol-4-yl]piperidin CAS No. 2090174-97-1

4-[1-(Difluormethyl)-1H-pyrazol-4-yl]piperidin

Katalognummer: B1492343
CAS-Nummer: 2090174-97-1
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: UFQUHXDDHQCIJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine is a heterocyclic compound with a unique structure, featuring both pyrazole and piperidine rings

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine is often studied for its potential as a pharmacophore in the design of new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various targets.

1.1. Cancer Therapeutics

Research indicates that derivatives of pyrazole compounds, including those containing piperidine moieties, show promise as anticancer agents. For instance, compounds with similar structures have been reported to inhibit key pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway . The introduction of difluoromethyl groups can enhance lipophilicity and metabolic stability, making these compounds more effective in vivo.

1.2. Autoimmune Diseases

Recent studies have identified 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine derivatives as potential IRAK4 degraders for treating autoimmune diseases. IRAK4 is a critical kinase involved in inflammatory signaling pathways, and its inhibition can lead to reduced inflammation and improved outcomes in autoimmune conditions . The compound's ability to selectively degrade IRAK4 highlights its therapeutic potential.

2.1. Protein Kinase Inhibition

Compounds with this structure have been shown to interact with various kinases, leading to inhibition of their activity. This interaction is critical for the development of targeted therapies against cancers and inflammatory diseases . The piperidine moiety plays a significant role in binding affinity and specificity towards these targets.

2.2. Metabolic Stability

The difluoromethyl group enhances the metabolic stability of the compound by reducing the rate of oxidation and hydrolysis, which are common metabolic pathways for many drugs . This stability is crucial for maintaining therapeutic levels in vivo and improving bioavailability.

Case Studies

Several case studies have documented the efficacy of 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine derivatives in preclinical models:

StudyCompoundTargetOutcome
KT-474IRAK4Significant reduction in inflammatory markers in autoimmune models
Various pyrazole derivativesPI3KδInhibition of cancer cell proliferation with IC50 values in low micromolar range
Pyrazol-4-yl heterocyclesCancer cellsInduced apoptosis and cell cycle arrest

These studies illustrate the versatility and potential of 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine as a scaffold for developing new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the piperidine moiety. One common route includes:

  • Synthesis of 1-(difluoromethyl)-1H-pyrazole: : Starting with a precursor compound, difluoromethyl pyrazole is synthesized using appropriate reagents and catalysts.

  • Formation of 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine: : The difluoromethyl pyrazole undergoes nucleophilic substitution with a suitable piperidine derivative, under controlled conditions.

Industrial Production Methods: Industrial production of 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine may involve optimized reaction conditions and catalysts to maximize yield and purity. Large-scale production often requires continuous flow reactors and stringent quality control to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes various chemical reactions, such as:

  • Oxidation: : Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can modify the difluoromethyl group to other functional groups.

  • Substitution: : Nucleophilic substitution can replace the difluoromethyl group with other substituents.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reducing agents such as lithium aluminium hydride or catalytic hydrogenation are frequently used.

  • Substitution: : Nucleophilic reagents like alkoxides and amines can facilitate substitution reactions.

Major Products Formed:

Wirkmechanismus

Molecular Targets and Pathways: The exact mechanism of action depends on the specific application of the compound. it typically involves:

  • Binding to specific receptors or enzymes: : This interaction can modulate the activity of these targets, leading to desired biological effects.

  • Pathway modulation: : The compound may influence cellular pathways by altering signal transduction or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

  • 4-[1-(trifluoromethyl)-1H-pyrazol-4-yl]piperidine: : Similar in structure but with a trifluoromethyl group.

  • 4-[1-(chloromethyl)-1H-pyrazol-4-yl]piperidine: : Contains a chloromethyl group instead.

  • 4-[1-(bromomethyl)-1H-pyrazol-4-yl]piperidine: : Bromomethyl variant with different reactivity.

This compound holds promise across multiple disciplines due to its versatile reactivity and distinctive structural features. Its ongoing research continues to uncover new applications and deepen our understanding of its potential.

Biologische Aktivität

4-[1-(Difluoromethyl)-1H-pyrazol-4-yl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, focusing on its role as a pharmacological agent.

Synthesis of 4-[1-(Difluoromethyl)-1H-pyrazol-4-yl]piperidine

The synthesis of this compound typically involves the reaction of piperidine with difluoromethyl pyrazole derivatives. Various synthetic routes have been explored to optimize yield and purity, often utilizing methods such as nucleophilic substitution and coupling reactions. The general synthetic pathway can be summarized as follows:

  • Preparation of Difluoromethyl Pyrazole : Starting from commercially available pyrazole derivatives.
  • Coupling with Piperidine : Utilizing coupling agents to facilitate the formation of the piperidine ring.

Anticancer Properties

Research indicates that pyrazole derivatives, including 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine, exhibit promising anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have reported that modifications in the pyrazole structure significantly enhance cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .

Anti-inflammatory Activity

The compound has also shown potential in anti-inflammatory applications. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its role in modulating immune responses . This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders.

Mechanistic Insights

The biological activity of 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine can be attributed to its interaction with specific molecular targets:

  • PI3K Pathway : Research has highlighted its ability to inhibit phosphoinositide 3-kinase (PI3K) signaling, which is crucial for cell growth and survival . The selectivity towards the PI3Kδ isoform suggests its potential use in targeted cancer therapies.
  • IRAK4 Inhibition : The compound's structural motifs allow it to interact with IRAK4, a key mediator in inflammatory signaling pathways. This interaction is critical for maintaining affinity and efficacy against inflammatory diseases .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study involving the combination of 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine with doxorubicin showed enhanced cytotoxic effects compared to monotherapy, leading to increased apoptosis in resistant cancer cell lines .
  • Inflammatory Models : In vivo models demonstrated that administration of this compound resulted in significant reductions in inflammation markers and improved clinical outcomes in models of arthritis .

Data Tables

Activity Type Target Effect Reference
AnticancerMCF-7 Cell LineInduces Apoptosis
Anti-inflammatoryTNF-α ProductionInhibition
PI3K InhibitionPI3Kδ IsoformSelective Inhibition
IRAK4 InteractionIRAK4 ProteinMaintains Binding Affinity

Eigenschaften

IUPAC Name

4-[1-(difluoromethyl)pyrazol-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N3/c10-9(11)14-6-8(5-13-14)7-1-3-12-4-2-7/h5-7,9,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQUHXDDHQCIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN(N=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine
Reactant of Route 2
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine
Reactant of Route 3
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine
Reactant of Route 4
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine
Reactant of Route 5
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine
Reactant of Route 6
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.